Cyclopropanecarbonyl vs. Isopropylcarbonyl: Conformation-Driven 15-Fold Potency Enhancement in Enzymatic Inhibition
Cyclopropanecarbonyl derivatives exhibit a pronounced enhancement in enzyme inhibitory potency compared to their isopropylcarbonyl analogs due to a fixed bisected conformation that facilitates specific metal chelating and hydrogen bonding interactions [1]. In a direct comparison, a cyclopropanecarbonyl derivative demonstrated 15-fold greater potency than its corresponding isopropylcarbonyl analogue against 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) [1]. A second cyclopropanecarbonyl derivative showed 14-fold greater potency than its isopropylcarbonyl analogue against dihydroorotate dehydrogenase (DHODH) [1]. X-ray crystallographic analysis confirms that this ~10-15× potency enhancement is attributable to the unique conformational restriction imposed by the cyclopropyl ring, which is unavailable to the isopropylcarbonyl group [1].
| Evidence Dimension | Enzymatic inhibitory potency (relative fold enhancement) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivative: baseline potency |
| Comparator Or Baseline | Isopropylcarbonyl analogue |
| Quantified Difference | 15-fold more potent (4-HPPD); 14-fold more potent (DHODH) |
| Conditions | 4-HPPD and DHODH enzyme inhibition assays; co-crystal structure analysis |
Why This Matters
This class-level inference establishes the cyclopropanecarbonyl motif as conformationally advantaged for enzyme inhibition, rationalizing why procurement of this specific scaffold may be prioritized for medicinal chemistry campaigns targeting metalloenzymes or kinases where conformational restriction is desirable.
- [1] Kuo PY, Shie TL, Chen YS, Lai JT, Yang DY. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg Med Chem Lett. 2006;16(23):6024-6027. PMID: 16979340. View Source
